molecular formula C19H15N3O3S B5542423 N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-quinolinylthio)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-quinolinylthio)acetohydrazide

Cat. No. B5542423
M. Wt: 365.4 g/mol
InChI Key: WKXPGENCMCKNBZ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-quinolinylthio)acetohydrazide-like compounds typically involves multi-step chemical reactions. Starting from aniline derivatives, key intermediates such as 2-thioxo-quinazolinones are synthesized, which are then treated with esters like methyl chloroacetate to afford S-substituted esters. These are converted into acetohydrazides, which upon reaction with substituted benzaldehydes yield the final azomethine derivatives. The synthesis is characterized by techniques such as FTIR, NMR, GC-MS, and elemental analyses, with some compounds further confirmed by X-ray diffraction data (Saeed, Mahmood, & Flörke, 2014).

Scientific Research Applications

Neuroprotective Agents

Compounds related to quinoxaline, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent neuroprotectants, particularly against cerebral ischemia. NBQX acts by inhibiting binding to the quisqualate subtype of the glutamate receptor, showcasing the therapeutic potential of quinoxaline derivatives in neuroprotection (Sheardown et al., 1990).

Anticancer Agents

Quinoline derivatives have demonstrated significant anticancer activities. For instance, quinoline-3-carbaldehyde hydrazones have shown pronounced cancer cell growth inhibitory effects, highlighting the promise of quinoline and its derivatives in developing new anticancer agents (Korcz et al., 2018).

Antimicrobial Activity

Studies on quinoline derivatives, such as Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, have shown them to possess high antibacterial and antitubercular activities. These findings suggest the utility of quinoline derivatives in developing new antimicrobial agents (Bodke et al., 2017).

Antioxidant Properties

The synthesis of novel 1,3,4-oxadiazole derivatives, including those related to quinoline, has been reported to yield compounds with notable antioxidant activities. These derivatives show potential in addressing oxidative stress-related conditions (Fadda et al., 2011).

Corrosion Inhibition

Quinolinylmethylene derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Their ability to form a protective layer on metal surfaces makes them valuable in industrial applications (Saliyan & Adhikari, 2008).

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-18(11-26-19-8-6-14-3-1-2-4-15(14)21-19)22-20-10-13-5-7-16-17(9-13)25-12-24-16/h1-10H,11-12H2,(H,22,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXPGENCMCKNBZ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

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